An In-depth Technical Guide to 8-Bromotetrazolo[1,5-a]pyridine: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 8-Bromotetrazolo[1,5-a]pyridine: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer both synthetic versatility and significant biological activity is perpetual. Among these, nitrogen-containing heterocyclic compounds have consistently proven to be a rich source of therapeutic agents. 8-Bromotetrazolo[1,5-a]pyridine (CAS Number: 54230-88-5), a fused bicyclic heteroaromatic system, has emerged as a particularly valuable building block. Its unique electronic properties and the strategic placement of a reactive bromine handle make it an attractive starting point for the synthesis of diverse compound libraries. This guide provides an in-depth technical overview of 8-Bromotetrazolo[1,5-a]pyridine, from its synthesis and characterization to its pivotal role in the development of novel therapeutics, particularly as kinase inhibitors and anticancer agents. For researchers, scientists, and drug development professionals, understanding the core attributes of this compound is key to unlocking its full potential in creating next-generation medicines.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 8-Bromotetrazolo[1,5-a]pyridine is fundamental for its effective use in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 54230-88-5 | N/A |
| Molecular Formula | C₅H₃BrN₄ | N/A |
| Molecular Weight | 199.01 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | General Knowledge |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the fused tetrazole ring and the bromine substituent.
-
¹³C NMR: The carbon NMR spectrum will display five signals for the carbon atoms of the bicyclic system. The carbon atom attached to the bromine (C8) will exhibit a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately equal intensities for M+ and M+2).
Synthesis of 8-Bromotetrazolo[1,5-a]pyridine: A Practical and Efficient Protocol
The synthesis of tetrazolo[1,5-a]pyridines can be achieved through various methods, with the reaction of 2-halopyridines with an azide source being a common and effective approach.[6] A particularly efficient method for the preparation of 8-Bromotetrazolo[1,5-a]pyridine involves the reaction of a suitable dihalopyridine with trimethylsilyl azide in the presence of a fluoride source.[6]
Experimental Protocol: Synthesis from 2,3-Dibromopyridine
This protocol is based on established methods for the synthesis of tetrazolo[1,5-a]pyridines from halopyridines.[6]
Materials:
-
2,3-Dibromopyridine
-
Trimethylsilyl azide (TMSN₃)
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dibromopyridine (1.0 eq) and anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add trimethylsilyl azide (1.5 eq) followed by the slow addition of tetrabutylammonium fluoride solution (1.5 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 8-Bromotetrazolo[1,5-a]pyridine as a solid.
Rationale behind Experimental Choices:
-
Choice of Starting Material: 2,3-Dibromopyridine is a commercially available and suitable precursor. The bromo substituent at the 2-position is more susceptible to nucleophilic attack by the azide, leading to the formation of the tetrazole ring, while the bromo group at the 3-position (which becomes the 8-position in the product) remains intact.
-
Azide Source: Trimethylsilyl azide is often preferred over sodium azide due to its better solubility in organic solvents and generally milder reaction conditions.
-
Fluoride Source: Tetrabutylammonium fluoride acts as a catalyst to activate the trimethylsilyl azide, facilitating the azide transfer.
-
Solvent and Temperature: DMF is a polar apathetic solvent that is well-suited for this type of nucleophilic aromatic substitution reaction. Heating is necessary to drive the reaction to completion in a reasonable timeframe.
Chemical Reactivity and Synthetic Utility: The Power of the Bromo Handle
The synthetic utility of 8-Bromotetrazolo[1,5-a]pyridine lies in the reactivity of the C8-bromo group, which serves as a versatile handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.[7][8][9][10][11]
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is adapted from established procedures for the Suzuki-Miyaura coupling of heteroaryl halides.
Materials:
-
8-Bromotetrazolo[1,5-a]pyridine
-
Aryl or heteroaryl boronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate or oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add 8-Bromotetrazolo[1,5-a]pyridine (1.0 eq), the corresponding boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-16 hours, or until the starting material is consumed as monitored by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-substituted tetrazolo[1,5-a]pyridine.
Causality in Experimental Choices:
-
Catalyst System: Palladium catalysts, particularly Pd(PPh₃)₄, are highly effective for Suzuki-Miyaura couplings. The choice of ligand can be crucial for optimizing the reaction with specific substrates.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. Carbonates like K₂CO₃ are commonly used and offer a good balance of reactivity and handling.
-
Solvent System: A mixture of an organic solvent like dioxane or toluene with water is often used to ensure the solubility of both the organic and inorganic reagents.
Applications in Drug Discovery: A Scaffold for Potent Bioactive Molecules
The tetrazolo[1,5-a]pyridine scaffold and its derivatives have demonstrated a wide range of biological activities, including anticancer, kinase inhibitory, and anti-inflammatory properties.[12][13][14] The ability to easily diversify the 8-position of the tetrazolo[1,5-a]pyridine core through reactions like the Suzuki-Miyaura coupling makes 8-Bromotetrazolo[1,5-a]pyridine a highly valuable starting material for generating libraries of potential drug candidates.
Kinase Inhibitors:
Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyrimidine scaffold, a close structural analog of the tetrazolo[1,5-a]pyridine core, is a prominent framework for the development of potent and selective kinase inhibitors.[13][14][15][16][17] Several clinically approved and investigational kinase inhibitors feature this core structure.[14][17] The synthetic accessibility of diverse 8-substituted tetrazolo[1,5-a]pyridines allows for the fine-tuning of inhibitor potency and selectivity against specific kinase targets.
Anticancer Activity:
Numerous studies have reported the significant anticancer activity of compounds containing the tetrazolo[1,5-a]pyridine and related pyrazolopyrimidine cores.[6][12][18][19][20] These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The table below highlights some examples of substituted pyrazole and tetrazole derivatives and their reported anticancer activities.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole-Pyrazole Hybrids | A549 (Lung Cancer) | 0.452 | [18] |
| Fused Pyrazole Derivatives | HePG2 (Liver Cancer) | 2.86 - 25.89 | |
| Fused Pyrazole Derivatives | HCT-116 (Colon Cancer) | 2.86 - 25.89 | |
| Fused Pyrazole Derivatives | MCF-7 (Breast Cancer) | 2.86 - 25.89 | |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][18][20]triazine Sulfonamides | BxPC-3 (Pancreatic Cancer) | 0.18 - 0.35 | |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][18][20]triazine Sulfonamides | PC-3 (Prostate Cancer) | 0.06 - 0.17 | [6] |
| Benzoxazole Derivatives | MCF-7 (Breast Cancer) | <0.1 | [20] |
| Benzoxazole Derivatives | A549 (Lung Cancer) | <0.1 | [20] |
Conclusion and Future Perspectives
8-Bromotetrazolo[1,5-a]pyridine has firmly established itself as a cornerstone building block in modern medicinal chemistry. Its straightforward synthesis and the exceptional versatility of its C8-bromo group for functionalization through robust cross-coupling methodologies provide a powerful platform for the rapid generation of novel and structurally diverse compound libraries. The demonstrated biological activities of its derivatives, particularly as kinase inhibitors and anticancer agents, underscore the immense potential of this scaffold in addressing unmet medical needs.
Future research will likely focus on expanding the repertoire of transformations at the 8-position, exploring other cross-coupling reactions, and investigating the reactivity of other positions on the heterocyclic core. Furthermore, the continued exploration of the biological activities of novel 8-substituted tetrazolo[1,5-a]pyridines against a broader range of therapeutic targets will undoubtedly lead to the discovery of new lead compounds and, ultimately, new medicines. For the discerning researcher in drug discovery, a deep understanding of the chemistry and potential of 8-Bromotetrazolo[1,5-a]pyridine is not just advantageous; it is essential for staying at the forefront of innovation.
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of IC 50 values (µM) for compounds 5 and 8a-f against A549 cell line. Retrieved from [Link]
-
ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Retrieved from [Link]
-
RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and anti-cancer activity of chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrazolo[1,5-a]pyridines. Retrieved from [Link]
-
PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
-
PubMed Central. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]
-
PubMed. (n.d.). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
PubMed Central. (n.d.). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]
- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
-
PubMed Central. (n.d.). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Retrieved from [Link]
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
ResearchGate. (n.d.). PdCl2-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling | Request PDF. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. explorationpub.com [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and anti-cancer activity of chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
